1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One
Description
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c1-9-13(10(2)20)8-17-15-7-14(18-19(9)15)11-3-5-12(16)6-4-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZCNKURKQUDGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=CC(=NN12)C3=CC=C(C=C3)Cl)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350391 | |
| Record name | 1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175201-63-5 | |
| Record name | 1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Assembly of the Pyrazole Ring
The 4-chlorophenyl-substituted pyrazole moiety is synthesized through the reaction of 4-chlorophenylhydrazine with a β-ketoester. For example, ethyl acetoacetate reacts with 4-chlorophenylhydrazine in ethanol under reflux to form 3-methyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine. This intermediate serves as the foundational building block for subsequent ring annulation.
Reaction Scheme 1: Formation of 3-Methyl-1-(4-Chlorophenyl)-1H-Pyrazol-5-Amine
Pyrimidine Ring Annulation
The pyrimidine ring is introduced via cyclocondensation of the aminopyrazole with a β-diketone or its equivalent. Diethyl malonate is commonly employed as a cyclizing agent in the presence of a base such as sodium ethoxide. For the target compound, this step likely proceeds as follows:
Reaction Scheme 2: Formation of Pyrazolo[1,5-a]Pyrimidine Core
This dihydroxy intermediate is then subjected to chlorination using phosphorus oxychloride (POCl₃) to yield the dichlorinated derivative. Selective substitution at position 6 is achieved by reacting the dichloride with acetylating agents.
Functionalization at Position 6: Acetylation Strategies
The acetyl group at position 6 is introduced via nucleophilic substitution or Friedel-Crafts acylation. Two validated approaches are described below.
Nucleophilic Substitution with Acetylide
The dichlorinated intermediate (2-(4-chlorophenyl)-5,7-dichloro-7-methylpyrazolo[1,5-a]pyrimidine) reacts with sodium acetylide in anhydrous tetrahydrofuran (THF) to replace the chlorine at position 6. This method typically yields 60–75% of the acetylated product.
Reaction Scheme 3: Acetylation via Nucleophilic Substitution
Friedel-Crafts Acylation
Alternatively, the acetyl group is introduced using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in a dichloromethane solvent. This method requires careful temperature control (0–5°C) to prevent over-acylation.
Optimization of Reaction Conditions
Key parameters influencing yield and purity are summarized in Table 1.
Table 1: Comparative Analysis of Synthetic Conditions
Characterization and Analytical Data
The final compound is characterized using spectroscopic and chromatographic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.48 (d, J = 8.4 Hz, 2H, Ar-H), 6.89 (s, 1H, pyrimidine-H), 2.64 (s, 3H, CH₃), 2.51 (s, 3H, COCH₃).
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¹³C NMR (100 MHz, CDCl₃): δ 198.2 (C=O), 160.1 (C-Ar), 154.3 (pyrimidine-C), 144.9 (pyrazole-C), 129.8–127.5 (Ar-C), 25.3 (COCH₃), 22.1 (CH₃).
Chemical Reactions Analysis
Prudomestin likely undergoes various chemical reactions. Here are some possibilities:
Oxidation: Prudomestin could participate in oxidation reactions.
Reduction: Reduction reactions may also be relevant.
Substitution: Substitution reactions could modify its structure.
Common reagents and conditions for these reactions remain to be fully explored. The major products formed from these reactions would depend on the specific reaction pathways.
Scientific Research Applications
Pharmacological Applications
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Anticancer Activity :
- The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation .
- A study highlighted the potential of pyrazolo[1,5-a]pyrimidines in targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancers .
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Enzyme Inhibition :
- Compounds within this class have shown promise as inhibitors of various enzymes, including cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs). These enzymes play critical roles in cell cycle regulation and signal transduction pathways .
- The ability to modulate these enzymes makes them candidates for developing treatments for diseases such as cancer and neurodegenerative disorders.
- Psychopharmacological Effects :
Case Study 1: Anticancer Activity
A study published in MDPI evaluated a series of pyrazolo[1,5-a]pyrimidines for their anticancer activity against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant potency compared to standard chemotherapeutics. The study also elucidated the mechanism of action through apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: Enzyme Inhibition
Research conducted by Lindsley et al. focused on synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives as selective inhibitors of CDKs. The synthesized compounds showed promising results in vitro, with some derivatives displaying over 100-fold selectivity against CDK2 compared to other kinases. This selectivity is crucial for minimizing side effects in therapeutic applications targeting cancer cells .
Mechanism of Action
The precise mechanism by which Prudomestin exerts its effects remains an area of study. It likely involves interactions with molecular targets and specific pathways. Further research is needed to elucidate this mechanism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives and related heterocyclic compounds are widely studied for diverse biological activities. Below is a comparative analysis of the target compound with analogs:
Table 1: Structural and Functional Comparison
Structural and Functional Insights
(a) Core Heterocycle Modifications
- Pyrazolo vs. Triazolo Cores : Replacing the pyrazole ring in the target compound with a triazole ring (as in derivatives) alters electronic properties and steric bulk, leading to divergent biological activities. Triazolo derivatives exhibit herbicidal activity, whereas pyrazolo derivatives (like the target) are prioritized for pharmacological research .
- Extended Ring Systems: The pyrido-pyrimidinone derivative (CAS: 1015553-25-9) incorporates an additional pyridine ring, enhancing molecular complexity and likely improving binding affinity to protein targets .
(b) Substituent Effects
- Methyl and Acetyl Groups : Methyl groups at position 7 (target compound) or 5/7 (triazolo derivatives) modulate steric effects, while acetyl groups influence hydrogen-bonding interactions .
Biological Activity
1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered considerable interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the pyrazolo and pyrimidine rings contributes to its biological activity, particularly in inhibiting various enzymes and receptors involved in disease processes.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo[1,5-a]pyrimidines, including this compound. These compounds exhibit significant inhibitory activity against key oncogenic pathways:
- Inhibition of BRAF(V600E) : This mutation is prevalent in melanoma and other cancers. Pyrazole derivatives have shown promising results in inhibiting this target, suggesting potential use in targeted cancer therapies .
- EGFR Inhibition : The compound also demonstrates activity against the epidermal growth factor receptor (EGFR), which is critical in various cancers .
Anti-inflammatory and Antibacterial Activities
Pyrazolo derivatives are known for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases. Additionally, preliminary studies indicate antibacterial activity against several strains of bacteria, making it a potential lead for antibiotic development .
Structure-Activity Relationship (SAR)
The SAR of pyrazolo[1,5-a]pyrimidines indicates that modifications on the chlorophenyl group significantly affect biological activity. For instance:
- Chlorine Substituents : The presence of chlorine enhances the compound's potency against cancer cell lines .
- Methyl Group Positioning : The positioning of methyl groups on the pyrazole ring influences the compound's ability to interact with target enzymes and receptors .
Study on Breast Cancer Cell Lines
A recent study evaluated the cytotoxic effects of various pyrazolo derivatives, including this compound, on breast cancer cell lines MCF-7 and MDA-MB-231. Results showed:
- Significant Cytotoxicity : The compound exhibited higher cytotoxicity compared to standard chemotherapeutic agents when tested alone or in combination with doxorubicin.
- Synergistic Effects : The combination treatment resulted in enhanced apoptosis rates in cancer cells, indicating potential for improved therapeutic strategies against resistant cancer subtypes .
Data Table: Biological Activity Summary
Q & A
Q. Key Limitations :
- Low yields due to steric hindrance from the 4-chlorophenyl group.
- Purification challenges caused by by-products (e.g., unreacted intermediates).
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Basic Research Question
X-ray crystallography is critical for confirming the stereochemistry and molecular packing, as demonstrated by single-crystal studies (R factor = 0.046, data-to-parameter ratio = 24.5) . High-resolution mass spectrometry (HRMS) and NMR (1H/13C) are essential for validating molecular weight and substituent positions. For example, HRMS data (e.g., m/z 437.0052 for brominated analogs) and distinct aromatic proton splitting patterns in NMR help differentiate regioisomers .
How can researchers optimize low-yield reactions observed in the synthesis of this compound?
Advanced Research Question
To address low yields (e.g., 29% in ):
- Catalyst Screening : Replace potassium carbonate with milder bases (e.g., Cs2CO3) to reduce side reactions.
- Solvent Optimization : Test DMSO or acetonitrile instead of DMF to improve solubility.
- Temperature Gradients : Perform reactions under microwave irradiation to shorten time and enhance efficiency .
- Intermediate Purity : Pre-purify starting materials (e.g., 7-chloro intermediates) to minimize competing pathways.
What strategies are recommended for resolving contradictions in pharmacological data across studies?
Advanced Research Question
Discrepancies in biological activity (e.g., GABAB receptor modulation in ) may arise from:
- Compound Purity : Validate purity via HPLC (>95%) to exclude confounding effects from impurities.
- Assay Conditions : Standardize cell lines, receptor densities, and buffer systems.
- Metabolic Stability : Assess in vitro metabolic profiles (e.g., liver microsome assays) to account for rapid degradation in certain models .
How should researchers interpret complex NMR and HRMS data for structural confirmation?
Advanced Research Question
- NMR Analysis : Focus on aromatic proton splitting patterns (e.g., doublets for pyrimidine protons) and NOE correlations to confirm substituent positions. For example, the 4-chlorophenyl group shows distinct deshielding in 13C NMR .
- HRMS Interpretation : Match isotopic patterns (e.g., chlorine’s M+2 peak) and exact mass (e.g., 343.1087 for C17H14ClN3O3) to rule out isobaric interference .
What are the key considerations when designing analogs for structure-activity relationship (SAR) studies?
Advanced Research Question
- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF3) at the 4-chlorophenyl position to enhance receptor binding, as seen in trifluoromethyl analogs ().
- Heterocycle Substitution : Replace the pyrazolo[1,5-a]pyrimidine core with pyrazolo[3,4-d]pyrimidine to assess impact on solubility and potency .
- Pharmacokinetic Profiling : Use logP calculations (e.g., 4.78 for cyclohexaneacetic acid derivatives) to balance lipophilicity and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
